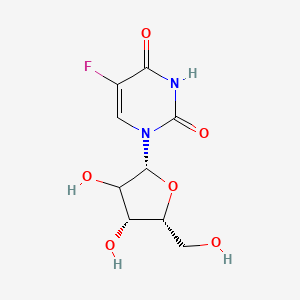
1-(b-D-Xylofuranosyl)-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(b-D-Xylofuranosyl)-5-fluorouracil is a nucleoside analog, specifically a derivative of uracil. It is known for its potential antiviral and anticancer properties. This compound is structurally characterized by the presence of a fluorine atom at the 5-position of the uracil ring and a b-D-xylofuranosyl sugar moiety attached to the nitrogen atom at the 1-position of the uracil ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(b-D-Xylofuranosyl)-5-fluorouracil typically involves the glycosylation of 5-fluorouracil with a protected xylofuranose derivative. The reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction mixture is then subjected to deprotection steps to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(b-D-Xylofuranosyl)-5-fluorouracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to modify the sugar moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various 5-substituted uracil derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the nucleoside analog, which may have different biological activities.
Scientific Research Applications
1-(b-D-Xylofuranosyl)-5-fluorouracil has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties. It has shown efficacy in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(b-D-Xylofuranosyl)-5-fluorouracil involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can be incorporated into DNA or RNA, leading to chain termination or faulty transcription. The presence of the fluorine atom at the 5-position enhances its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate (TTP), leading to DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that lacks the sugar moiety present in 1-(b-D-Xylofuranosyl)-5-fluorouracil.
1-(b-D-Xylofuranosyl)uracil: Similar to this compound but without the fluorine atom at the 5-position.
1-(b-D-Arabinofuranosyl)uracil: Another nucleoside analog with a different sugar moiety.
Uniqueness
This compound is unique due to the combination of the fluorine atom at the 5-position and the b-D-xylofuranosyl sugar moiety. This structural uniqueness contributes to its distinct biological activities and its potential as a therapeutic agent.
Properties
Molecular Formula |
C9H11FN2O6 |
|---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5+,6?,8-/m1/s1 |
InChI Key |
FHIDNBAQOFJWCA-CAXIXURWSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















